Boronophenylalanine B-10
Overview
Description
Boronophenylalanine B-10 is a boron-containing amino acid derivative that has garnered significant attention in the field of cancer treatment, particularly in boron neutron capture therapy (BNCT). This compound is known for its ability to selectively accumulate in tumor cells, making it a valuable agent in targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boronophenylalanine B-10 typically involves the coupling of L-4-iodophenylalanine with pinacolborane under metal-catalyzed conditions. This method is efficient and yields high purity products .
Industrial Production Methods: Industrial production of this compound often employs high-energy ultrasonic technology combined with auxiliary chemical stripping at room temperature and atmospheric pressure. This method addresses the challenges of high cost, long process cycles, and toxicity associated with traditional preparation methods .
Chemical Reactions Analysis
Types of Reactions: Boronophenylalanine B-10 undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different boron-containing derivatives.
Substitution: The phenylalanine moiety can undergo substitution reactions, particularly at the boron site.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other nucleophiles.
Major Products: The major products formed from these reactions include various boron-containing derivatives that retain the phenylalanine structure .
Scientific Research Applications
Boronophenylalanine B-10 has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other boron-containing compounds.
Biology: Studied for its role in cellular uptake and distribution in biological systems.
Medicine: Primarily used in BNCT for the treatment of malignant melanoma, brain tumors, and recurrent head and neck cancer
Industry: Utilized in the development of new boron delivery agents for targeted therapies.
Mechanism of Action
The mechanism of action of Boronophenylalanine B-10 in BNCT involves its selective uptake by tumor cells via L-type amino acid transporters. Upon neutron irradiation, the boron-10 isotope undergoes a nuclear reaction, producing high-energy alpha particles and lithium nuclei. These particles cause localized damage to the tumor cells, leading to their destruction while sparing surrounding healthy tissue .
Comparison with Similar Compounds
Sodium Borocaptate (BSH): Another boron-containing compound used in BNCT.
Decahydrododecaborate (GB-10): A boron cluster compound used for similar purposes.
Uniqueness of Boronophenylalanine B-10: this compound is unique due to its amino acid structure, which allows for selective uptake by tumor cells through amino acid transporters. This selective uptake enhances its efficacy in BNCT compared to other boron delivery agents .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1/i10-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVJOSXJDORSP-ULMHTEDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[10B](C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230833 | |
Record name | Boronophenylalanine B-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80994-59-8 | |
Record name | Boronophenylalanine B-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080994598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boronophenylalanine B-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Borono-L-phenylalanine 10B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOROFALAN B-10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/963AI80S1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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